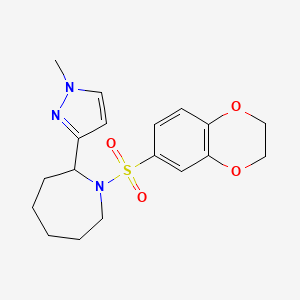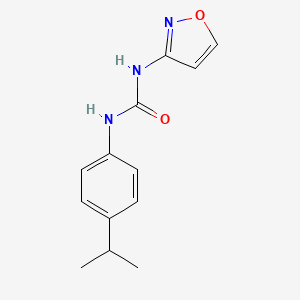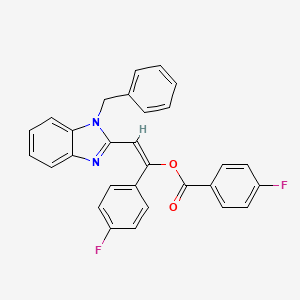![molecular formula C16H18N2OS B5419181 2-[(3-methylbenzyl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B5419181.png)
2-[(3-methylbenzyl)thio]-N-(4-methyl-2-pyridinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-methylbenzyl)thio]-N-(4-methyl-2-pyridinyl)acetamide, also known as MPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPTA is a thioamide derivative of pyridine that has been found to exhibit potent biological activity.
作用机制
The exact mechanism of action of 2-[(3-methylbenzyl)thio]-N-(4-methyl-2-pyridinyl)acetamide is not fully understood. However, studies have suggested that this compound exerts its biological activity by targeting various cellular pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, this compound can induce the expression of genes involved in cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. This compound has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent biological activity, leading to various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of cancer cell growth. This compound has also been found to exhibit anti-inflammatory and anti-oxidant properties, leading to the reduction of oxidative stress and inflammation.
实验室实验的优点和局限性
One of the major advantages of 2-[(3-methylbenzyl)thio]-N-(4-methyl-2-pyridinyl)acetamide is its potent biological activity, making it a promising candidate for various fields of research. However, the use of this compound in lab experiments is limited by its low solubility in water and its toxicity at high concentrations. The toxicity of this compound can be reduced by optimizing the reaction conditions and using appropriate safety precautions.
未来方向
There are several future directions for the research on 2-[(3-methylbenzyl)thio]-N-(4-methyl-2-pyridinyl)acetamide. One of the major directions is to optimize the synthesis method to improve the yield of this compound. Another direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammatory diseases. The mechanism of action of this compound also needs to be further elucidated to understand its biological activity. Additionally, the use of this compound in combination with other drugs or therapies needs to be explored to enhance its therapeutic efficacy.
合成方法
The synthesis of 2-[(3-methylbenzyl)thio]-N-(4-methyl-2-pyridinyl)acetamide involves the reaction of 2-mercaptopyridine with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with N-(4-methyl-2-pyridinyl)acetamide in the presence of a catalyst such as palladium on carbon to yield the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
2-[(3-methylbenzyl)thio]-N-(4-methyl-2-pyridinyl)acetamide has been found to exhibit potent biological activity, making it a promising candidate for various fields of research. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12-4-3-5-14(8-12)10-20-11-16(19)18-15-9-13(2)6-7-17-15/h3-9H,10-11H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPJNCQFMJQVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCC(=O)NC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-pyridin-4-yl-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5419104.png)
![2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}propanoic acid](/img/structure/B5419107.png)
![4-pyrazolo[1,5-a]pyrimidin-3-yl-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5419121.png)
![1,5-dimethyl-4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-1H-pyrrole-2-carbonitrile](/img/structure/B5419132.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-ethylphenyl)urea](/img/structure/B5419133.png)

![ethyl 4-({4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B5419158.png)
![7-[(4,6-dimethyl-3-pyridinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5419160.png)

![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5419178.png)
![ethyl 2-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5419179.png)
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5419199.png)

![3-[(3-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5419212.png)